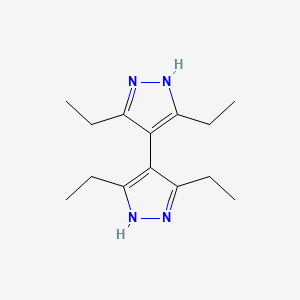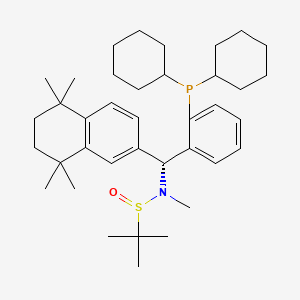
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is a heterocyclic aromatic compound with the molecular formula C8H6Br2N2O4. It is characterized by the presence of two bromine atoms and two ester groups attached to a pyrazine ring. This compound is primarily used in research and development within the fields of organic chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate typically involves the bromination of pyrazine derivatives followed by esterification. One common method includes the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid. This intermediate is then esterified using methanol in the presence of a strong acid catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ester groups can be hydrolyzed to carboxylic acids, and the pyrazine ring can undergo oxidation or reduction depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazine derivatives.
Oxidation Products: Carboxylic acids or other oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the ester groups or the pyrazine ring.
Applications De Recherche Scientifique
Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex heterocyclic compounds.
Material Science: In the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical agents.
Biological Studies: To investigate the biological activity of pyrazine derivatives and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Dimethyl 3,6-dichloropyrazine-2,5-dicarboxylate: Similar structure but with chlorine atoms instead of bromine.
Dimethyl 3,6-difluoropyrazine-2,5-dicarboxylate: Similar structure but with fluorine atoms instead of bromine.
Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms make it more reactive in substitution reactions compared to its chlorinated or fluorinated counterparts .
Propriétés
Formule moléculaire |
C8H6Br2N2O4 |
|---|---|
Poids moléculaire |
353.95 g/mol |
Nom IUPAC |
dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H6Br2N2O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3 |
Clé InChI |
MBMHLFDUQUAVOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(C(=N1)Br)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)






![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)



![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)

